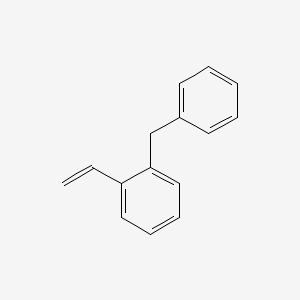![molecular formula C17H34O4 B14264534 3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol CAS No. 136132-41-7](/img/structure/B14264534.png)
3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is an organic compound with the molecular formula C15H30O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a dodecyloxirane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol typically involves the reaction of dodecyloxirane with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in dodecyloxirane and its subsequent reaction with propane-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Propane-1,2-diol: A simpler diol without the dodecyloxirane moiety.
Dodecyloxirane: An epoxide with a dodecyl group.
1,2-Propanediol, 3-[(3-dodecyloxiranyl)oxy]-: A closely related compound with similar chemical properties.
Uniqueness
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is unique due to the presence of both the dodecyloxirane and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
CAS番号 |
136132-41-7 |
|---|---|
分子式 |
C17H34O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
3-(3-dodecyloxiran-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(21-16)20-14-15(19)13-18/h15-19H,2-14H2,1H3 |
InChIキー |
PYMCUCOJAYAWTC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1C(O1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
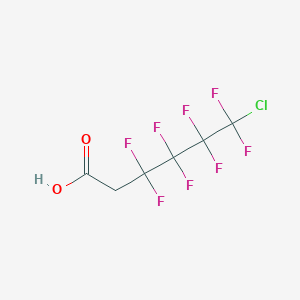
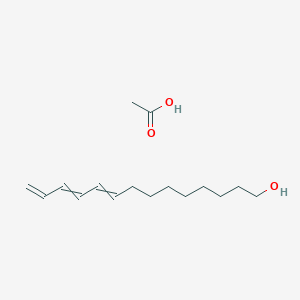

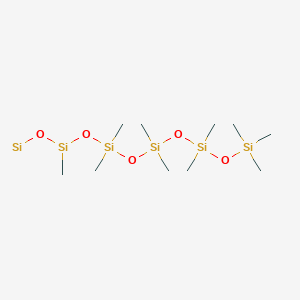
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
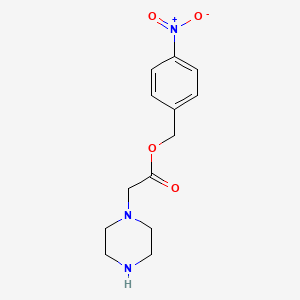
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
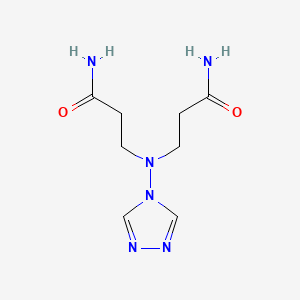
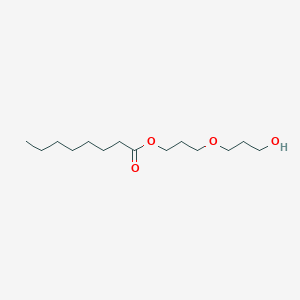
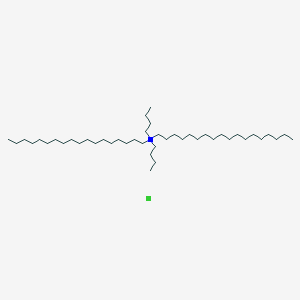
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
